2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 350997-48-7
VCID: VC2328676
InChI: InChI=1S/C19H17NO2/c1-3-13-8-10-14(11-9-13)18-12(2)17(19(21)22)15-6-4-5-7-16(15)20-18/h4-11H,3H2,1-2H3,(H,21,22)
SMILES: CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O
Molecular Formula: C19H17NO2
Molecular Weight: 291.3 g/mol

2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid

CAS No.: 350997-48-7

Cat. No.: VC2328676

Molecular Formula: C19H17NO2

Molecular Weight: 291.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid - 350997-48-7

Specification

CAS No. 350997-48-7
Molecular Formula C19H17NO2
Molecular Weight 291.3 g/mol
IUPAC Name 2-(4-ethylphenyl)-3-methylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C19H17NO2/c1-3-13-8-10-14(11-9-13)18-12(2)17(19(21)22)15-6-4-5-7-16(15)20-18/h4-11H,3H2,1-2H3,(H,21,22)
Standard InChI Key NPNBUHRSRXZKLR-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O
Canonical SMILES CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O

Introduction

Chemical Properties and Structure

Molecular Characteristics

2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid (CAS No. 350997-48-7) belongs to the quinoline family, characterized by a quinoline core structure with specific substituents that influence its chemical properties and potential applications. The quinoline scaffold is widely recognized as a privileged structure in medicinal chemistry, serving as a foundation for numerous bioactive compounds. This particular derivative, with its unique substitution pattern, has garnered interest in pharmaceutical research due to its structural features that may confer specific biological activities.

The molecular details of this compound are comprehensive and well-defined through various chemical identifiers and structural descriptors. These details are essential for understanding its chemical behavior and potential interactions with biological targets, as outlined in Table 1.

Table 1: Molecular Details of 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid

ParameterValue
IUPAC Name2-(4-ethylphenyl)-3-methylquinoline-4-carboxylic acid
CAS Number350997-48-7
Molecular FormulaC19H17NO2
Molecular Weight291.3 g/mol
Standard InChIInChI=1S/C19H17NO2/c1-3-13-8-10-14(11-9-13)18-12(2)17(19(21)22)15-6-4-5-7-16(15)20-18/h4-11H,3H2,1-2H3,(H,21,22)
Standard InChIKeyNPNBUHRSRXZKLR-UHFFFAOYSA-N
SMILESCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)O
PubChem Compound ID752794

The structural features of this compound contribute significantly to its physicochemical properties and potential biological activities. The quinoline core provides a rigid scaffold, while the substitution pattern introduces specific electronic and steric properties that influence its interactions with biological targets. The 4-ethylphenyl group at position 2 adds hydrophobicity, the methyl group at position 3 contributes to steric bulk, and the carboxylic acid at position 4 provides an acidic functionality that can participate in hydrogen bonding and ionic interactions.

Spectroscopic Characteristics

Spectroscopic techniques are essential for structural confirmation and characterization of quinoline derivatives. For 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid, several spectroscopic methods would provide valuable structural information, similar to those reported for related compounds .

Nuclear Magnetic Resonance (NMR) spectroscopy would reveal characteristic signals for the ethyl group of the 4-ethylphenyl substituent (typically a triplet for the methyl protons around 1.0-1.3 ppm and a quartet for the methylene protons around 2.5-2.7 ppm), the methyl group at position 3 (a singlet around 2.3-2.6 ppm), and the aromatic protons of both the quinoline ring and the phenyl ring (multiple signals in the 7.0-9.0 ppm region) . The carboxylic acid proton would appear as a broad singlet, often in the downfield region (12.0-14.0 ppm).

Based on similar quinoline-4-carboxylic acid derivatives, ¹³C NMR would display signals corresponding to all carbon atoms in the molecule, with the characteristic signal for the carboxylic acid carbon typically appearing around 165-175 ppm . Infrared (IR) spectroscopy would show characteristic absorption bands for the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹ and O-H stretch around 3000-3500 cm⁻¹) .

Synthesis Methods

Specific Synthesis Pathways

Based on the patent literature, a potential synthesis pathway for 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid could be adapted from methods described for similar compounds . One approach might involve:

  • Preparation of a 2-methylquinoline-4-carboxylic acid intermediate from isatin under alkaline conditions, as described in the patent CN102924374B: "In 500ml there-necked flask, add 25g isatin (0.17mol), 54.4g sodium hydroxide (1.36mol) and 110ml water, at 25-35 ℃, stir 0.5 hour, then add acetone, reflux 10 hours, cooling, adjusts PH=5-6, suction filtration obtains 2-toluquinoline-4-carboxylic acid" .

  • Reaction of this intermediate with 4-ethylbenzaldehyde to introduce the 4-ethylphenyl group at position 2: "In 250ml there-necked flask, add 7.5g 2-toluquinoline-4-carboxylic acid (0.04mol), 24ml phenyl aldehyde (0.24mol), be warming up to 100 ℃ of reactions 3 hours, filter, dry, obtain yellow solid" .

  • Subsequent modifications to introduce the methyl group at position 3, possibly through alkylation or other suitable reactions.

Alternative approaches might involve the use of transition metal-catalyzed reactions, such as Suzuki or Negishi coupling, to introduce the 4-ethylphenyl group at position 2, followed by appropriate functionalization to introduce the methyl group at position 3 and the carboxylic acid at position 4 .

The development of efficient and selective synthetic methods for 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid remains an area of ongoing research, with potential for optimization to improve yield, purity, and environmental sustainability.

Biological Activities

Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid and related compounds is crucial for optimizing their biological activities and developing more potent derivatives. The available literature on similar quinoline-4-carboxylic acid derivatives provides insights into the importance of specific structural features for biological activity.

Several studies have synthesized and evaluated series of quinoline-4-carboxylic acid derivatives with various substituents to establish structure-activity relationships . These studies have highlighted the importance of the substitution pattern on the quinoline core, particularly at positions 2, 3, and 4, for biological activity.

Applications and Future Directions

Current Research Applications

2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid and related quinoline-4-carboxylic acid derivatives have several important applications in current research. These compounds serve as valuable tools in medicinal chemistry and drug discovery, particularly in the development of anticancer agents .

As potential enzyme inhibitors, these compounds can be used to probe the structure and function of target enzymes, providing insights into their role in disease processes and potential therapeutic interventions. The specific structural features of 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid make it a useful template for studying structure-activity relationships and developing more potent and selective derivatives.

In cancer research, compounds of this class have been utilized to investigate mechanisms of cancer cell growth inhibition, differentiation, and apoptosis . They provide valuable information on potential therapeutic targets and strategies for cancer treatment, particularly through epigenetic mechanisms involving histone deacetylation.

Future Research Directions

Future research on 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid may focus on several promising directions:

  • Comprehensive evaluation of its biological activities, including detailed studies of its potential as an enzyme inhibitor and its effects on cancer cell lines and other disease models.

  • Development of more efficient and sustainable synthetic methods, potentially utilizing green chemistry approaches to minimize environmental impact.

  • Design and synthesis of structural analogs with improved pharmacological properties, guided by computational modeling and structure-activity relationship studies.

  • Investigation of combination therapies, where this compound or its derivatives could be used in conjunction with other therapeutic agents to enhance efficacy or overcome resistance mechanisms.

  • Exploration of delivery systems to improve the compound's bioavailability and targeted delivery to specific tissues or cell types.

These research directions could significantly advance our understanding of 2-(4-Ethylphenyl)-3-methylquinoline-4-carboxylic acid and its potential applications in medicine, potentially leading to the development of novel therapeutic agents for various diseases.

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